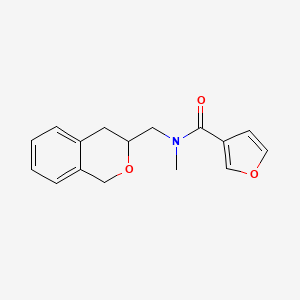

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(16(18)14-6-7-19-10-14)9-15-8-12-4-2-3-5-13(12)11-20-15/h2-7,10,15H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEYJEAPEMELLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with furan-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The isochroman moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Isochroman-3-ylmethylamine derivatives.

Substitution: Halogenated or nitrated isochroman derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution .

Biology

- Biological Activity : Research indicates that N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide exhibits antimicrobial, antiviral, and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems .

- Mechanism of Action : The compound may modulate enzyme activity, interact with receptors, and alter gene expression, influencing cellular processes related to growth and differentiation .

Medicine

- Therapeutic Potential : Investigated for its potential as a therapeutic agent, this compound shows promise in drug development for various diseases. Its unique chemical structure may facilitate the design of new drugs targeting specific biological pathways .

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in catalysts and other chemical formulations .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

Research demonstrated the compound's effectiveness against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide with structurally related furan carboxamide derivatives:

*Calculated molecular weight based on formula C₁₆H₁₉NO₃.

Key Observations:

Isochroman vs. Hydrazinyl Groups : The isochroman substituent in the target compound likely increases lipophilicity compared to the hydrazinyl group in 97c, which may influence blood-brain barrier penetration or metabolic pathways .

Heterocyclic Hybrids : Compounds like the pyridine-furan hybrid () or benzothiazole-chromene derivatives () demonstrate how fused aromatic systems can enhance electronic properties or target specificity .

Physicochemical and Spectroscopic Properties

Limited data are available for the target compound, but analogs provide benchmarks:

- NMR Shifts : Compound 97c () shows characteristic furan proton signals at δ 6.80 (H-4) and carbonyl carbons at δ 167.3 (C=O), which would align with the target compound’s furan core .

- IR Stretching : The carbonyl stretch at 1683 cm⁻¹ in 97c () is typical for carboxamides and expected in the target compound .

Pharmacological and Toxicological Considerations

- Toxicity : Analogous compounds (e.g., ) lack thorough toxicological studies, suggesting similar caution for the target compound .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an isochroman moiety and a furan-based carboxamide. Its chemical structure can be represented as follows:

This compound is synthesized through the reaction of isochroman-3-ylmethylamine with furan-3-carboxylic acid, typically using coupling agents like EDCI and bases such as triethylamine under controlled conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan ring and isochroman moiety are believed to facilitate these interactions, leading to diverse biological effects. Specific pathways influenced by this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors related to cell signaling pathways, affecting cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be notably low, suggesting potent antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that this compound induces cytotoxicity at specific concentrations (IC50 values ranging from 200 to 300 µg/mL). These findings indicate its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that this compound demonstrated an MIC of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, highlighting its potential as an antimicrobial agent .

- Cytotoxic Effects : In cell viability assays, the compound showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, suggesting significant antiproliferative effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide | Benzene sulfonamide | Antimicrobial |

| N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide | Furan carboxamide | Anticancer |

| N-(isochroman-3-ylmethyl)-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazine | Pyrazolo derivative | Antiviral |

This table illustrates the diversity in biological activities among similar compounds, emphasizing the distinctiveness of this compound.

Q & A

Q. What are the recommended synthetic methodologies for N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isochroman-3-ylmethylamine and methylfuran-3-carboxylic acid derivatives in anhydrous DMF or DCM. Monitor reaction progress via TLC or HPLC .

- Purification : Flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from acetone or ethanol yields high-purity crystals suitable for structural analysis .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolve crystal lattice parameters (e.g., triclinic system with a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å, α/β/γ angles <90°) to confirm stereochemistry and hydrogen bonding networks .

- NMR Spectroscopy : Use - and -NMR to verify substituent integration and carbonyl resonance (e.g., furan carboxamide C=O at ~165 ppm) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-compliant safety goggles, and lab coats. Use P95 respirators if aerosol formation is likely .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of vapors. Avoid skin contact due to GHS Category 2 skin irritation (H315) and Category 2A eye damage (H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between synthetic batches?

Methodological Answer:

- Unit Cell Comparison : Analyze lattice parameters (e.g., a, b, c lengths, β angles) across batches to detect polymorphic variations. Use Rietveld refinement to assess data quality (target R factor <0.05) .

- Thermal Analysis : Perform DSC/TGA to identify solvate forms (e.g., DMF solvates) that may alter crystal packing .

Q. What strategies improve synthetic yield and purity for large-scale research applications?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amidation to reduce side products.

- Solvent Selection : Use DMF for high solubility but switch to toluene for easier post-reaction purification .

- Quality Control : Implement HPLC-MS (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

Q. How should researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinase or protease targets (e.g., IC determination) using fluorogenic substrates. Include positive controls (e.g., staurosporine) and triplicate runs .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, with dose ranges (1–100 µM) and 24–72 hr exposure .

Q. What computational methods predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target 2–3), aqueous solubility, and CYP450 inhibition .

- Molecular Docking : Perform AutoDock Vina simulations against homology-modeled targets (e.g., GPCRs) to prioritize binding modes with ΔG < -8 kcal/mol .

Q. How can stability studies under varying storage conditions be optimized?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FTIR (amide I band shifts) .

- Light Sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.